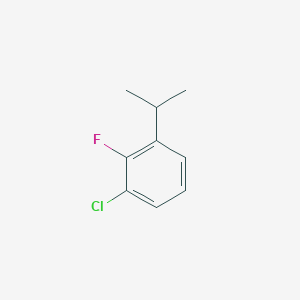
1-Chloro-2-fluoro-3-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-fluoro-3-isopropylbenzene is an aromatic compound with the molecular formula C9H10ClF It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the following steps:
Friedel-Crafts Alkylation: Benzene is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form isopropylbenzene.
Halogenation: The isopropylbenzene undergoes halogenation with chlorine and fluorine under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-fluoro-3-isopropylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones, while reduction can lead to the formation of hydrocarbons.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Sulfonation: Sulfuric acid (H2SO4) or oleum is used for sulfonation.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of di- or tri-halogenated derivatives.
Scientific Research Applications
1-Chloro-2-fluoro-3-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a precursor for the development of bioactive molecules and pharmaceuticals.
Medicine: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-3-isopropylbenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. The presence of chlorine and fluorine atoms influences the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
1-Chloro-2-fluoro-3-isopropylbenzene can be compared with other similar compounds such as:
1-Chloro-2-fluorobenzene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
1-Chloro-3-isopropylbenzene: Lacks the fluorine atom, which affects its electronic properties and reactivity.
1-Fluoro-2-isopropylbenzene: Lacks the chlorine atom, influencing its chemical behavior and applications.
Properties
Molecular Formula |
C9H10ClF |
|---|---|
Molecular Weight |
172.63 g/mol |
IUPAC Name |
1-chloro-2-fluoro-3-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10ClF/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,1-2H3 |
InChI Key |
YCKRJNYTGWQAON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















